3-oxo-6-(trifluoromethylsulfanyl)-4H-quinoxaline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-6-(trifluoromethylsulfanyl)-4H-quinoxaline-2-carboxylic acid is a heterocyclic compound that features a quinoxaline core with a trifluoromethylsulfanyl group at the 6-position, an oxo group at the 3-position, and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-6-(trifluoromethylsulfanyl)-4H-quinoxaline-2-carboxylic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylsulfanyl reagents.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-oxo-6-(trifluoromethylsulfanyl)-4H-quinoxaline-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxo groups, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-oxo-6-(trifluoromethylsulfanyl)-4H-quinoxaline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The unique electronic properties of the quinoxaline core make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study the interactions of quinoxaline derivatives with biological macromolecules, providing insights into their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-oxo-6-(trifluoromethylsulfanyl)-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinoxaline core can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-oxo-6-(methylsulfanyl)-4H-quinoxaline-2-carboxylic acid: Similar structure but with a methylsulfanyl group instead of a trifluoromethylsulfanyl group.
3-oxo-6-(fluorosulfanyl)-4H-quinoxaline-2-carboxylic acid: Similar structure but with a fluorosulfanyl group instead of a trifluoromethylsulfanyl group.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 3-oxo-6-(trifluoromethylsulfanyl)-4H-quinoxaline-2-carboxylic acid imparts unique electronic and steric properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of novel pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C10H5F3N2O3S |
---|---|
Molekulargewicht |
290.22 g/mol |
IUPAC-Name |
3-oxo-6-(trifluoromethylsulfanyl)-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O3S/c11-10(12,13)19-4-1-2-5-6(3-4)15-8(16)7(14-5)9(17)18/h1-3H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
BUAOPOGFCCNOLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1SC(F)(F)F)NC(=O)C(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.